molecular formula C8H10O2S B13466878 4-(Propan-2-yl)thiophene-3-carboxylic acid

4-(Propan-2-yl)thiophene-3-carboxylic acid

Cat. No.: B13466878
M. Wt: 170.23 g/mol
InChI Key: FZETUWQUFQTHLE-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)thiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)thiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, which can modulate neuronal activity and provide analgesic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a building block for synthesizing novel compounds with specific properties.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-propan-2-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C8H10O2S/c1-5(2)6-3-11-4-7(6)8(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

FZETUWQUFQTHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC=C1C(=O)O

Origin of Product

United States

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